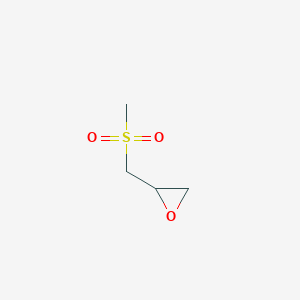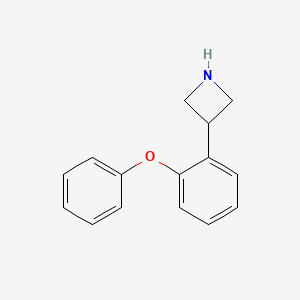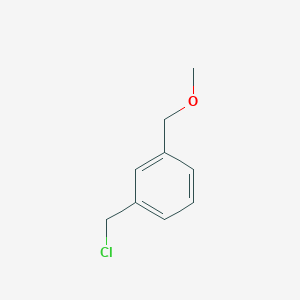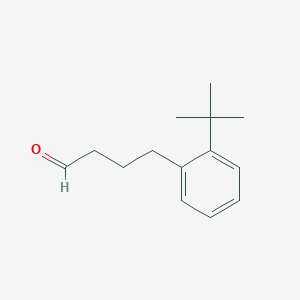
2-(Methanesulfonylmethyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methanesulfonylmethyl)oxirane is a chemical compound belonging to the oxirane family, characterized by a three-membered ring structure containing an oxygen atom. This compound is notable for its high reactivity due to the ring strain in the oxirane ring, making it a valuable intermediate in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methanesulfonylmethyl)oxirane typically involves the reaction of methanesulfonyl chloride with an appropriate epoxide precursor under basic conditions. One common method is the reaction of methanesulfonyl chloride with glycidol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired oxirane compound.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of advanced catalytic systems and optimized reaction conditions ensures high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Methanesulfonylmethyl)oxirane undergoes a variety of chemical reactions, including:
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and carboxylic acids, leading to the formation of β-hydroxy sulfonates.
Substitution Reactions: The methanesulfonyl group can be substituted by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form sulfides.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, carboxylic acids.
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products:
β-Hydroxy Sulfonates: Formed through ring-opening reactions.
Sulfoxides and Sulfones: Formed through oxidation reactions.
Sulfides: Formed through reduction reactions.
Applications De Recherche Scientifique
2-(Methanesulfonylmethyl)oxirane has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 2-(Methanesulfonylmethyl)oxirane involves the nucleophilic attack on the oxirane ring, leading to ring-opening and subsequent formation of various products. The methanesulfonyl group enhances the reactivity of the compound, facilitating its interaction with a wide range of nucleophiles. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
Ethylene Oxide: A simpler oxirane compound with similar reactivity but lacking the methanesulfonyl group.
Propylene Oxide: Another oxirane compound with a methyl group instead of the methanesulfonyl group.
Epichlorohydrin: Contains a chlorine atom and an oxirane ring, used in similar applications.
Uniqueness: 2-(Methanesulfonylmethyl)oxirane is unique due to the presence of the methanesulfonyl group, which imparts distinct reactivity and properties compared to other oxirane compounds. This functional group enhances the compound’s ability to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C4H8O3S |
|---|---|
Poids moléculaire |
136.17 g/mol |
Nom IUPAC |
2-(methylsulfonylmethyl)oxirane |
InChI |
InChI=1S/C4H8O3S/c1-8(5,6)3-4-2-7-4/h4H,2-3H2,1H3 |
Clé InChI |
BVXKWTBRQORZNE-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)CC1CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Fluoropyridin-3-YL)oxy]propan-1-amine](/img/structure/B13598454.png)






![1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B13598499.png)





![methyl2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetate](/img/structure/B13598529.png)
